15-Hydroxytestosterone
Description
Properties
CAS No. |
2226-70-2 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,15S,17S)-15,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)16(22)10-15(21)17(13)19/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14+,15+,16+,17-,18+,19-/m1/s1 |
InChI Key |
KYGUQDTWUBBBSD-MJVYMRHDSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3C(CC4O)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H](C[C@@H]4O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3C(CC4O)O)C |
Other CAS No. |
2226-70-2 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
15 alpha-hydroxytestosterone 15-hydroxytestosterone 15-hydroxytestosterone, (15beta,17beta)-isomer 15-hydroxytestosterone, (17 beta)-isome |
Origin of Product |
United States |
Scientific Research Applications
Synthesis via Biocatalysis
Recent studies have demonstrated that 15β-hydroxytestosterone can be synthesized using engineered cyanobacteria, specifically Synechocystis sp. PCC 6803. This method utilizes light-driven hydroxylation, which is more sustainable compared to traditional chemical synthesis methods that often involve toxic reagents and extensive steps. The process achieved a maximum specific activity of 1 U g CDW⁻¹, indicating a significant improvement in efficiency and environmental sustainability with a reported atom economy of 94% .
Physicochemical Properties
Hydroxylation at the 15 position alters the physicochemical properties of testosterone, enhancing its oral bioavailability without significantly affecting liver metabolism. This characteristic makes it a promising candidate for developing oral formulations, potentially replacing the need for intramuscular injections commonly associated with testosterone undecanoate .
Hormone Replacement Therapy
15-Hydroxytestosterone is being explored for its use in hormone replacement therapies, particularly for individuals with androgen deficiency. It has shown potential in treating conditions related to hypogonadism in males and may also be beneficial for females experiencing hormonal imbalances . The compound's lower hepatic effect and reduced affinity for sex hormone-binding globulin (SHBG) allow for effective dosing, minimizing side effects typically associated with higher doses of traditional androgen therapies .
Veterinary Medicine
In veterinary applications, compounds similar to this compound have been investigated for their potential to regulate reproductive functions in animals. For instance, they may be used to prevent ovulation in various species, showcasing the versatility of steroid analogs in both human and veterinary medicine .
Lamprey Studies
Research involving sea lampreys has indicated that 15α-hydroxytestosterone is produced in response to hormonal stimuli such as gonadotropin-releasing hormone (GnRH). Studies showed that both in vitro and in vivo production of this steroid occurs across different lamprey species, suggesting a broader physiological role for 15α-hydroxylated steroids in vertebrate endocrinology . The implications of these findings could extend to understanding reproductive endocrinology across species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The biological activity of hydroxylated steroids is highly dependent on the position and stereochemistry of substituents. Below is a comparative analysis of 15-hydroxytestosterone and related compounds:
Data Table: Key Features of this compound and Analogues
Key Research Findings
Metabolic Pathways and Enzyme Interactions
- This compound: Produced in rat liver microsomes during testosterone/androstenedione metabolism. Its formation is dose-dependent in non-pregnant rats, highlighting its role as a metabolic endpoint .
- C15-Substituted Estrones: Studies on 15-oxaestrone derivatives demonstrate that substitutions at C15 (e.g., oxygen or alkoxy groups) significantly enhance binding to 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a key enzyme in estrogen biosynthesis .
Clinical and Pharmacological Relevance
- This compound: No therapeutic applications are reported, but its presence as a metabolite may serve as a biomarker for steroid metabolism disorders .
- DHT and 1-Testosterone : Both are regulated as Schedule III compounds in the U.S. due to misuse in athletics. Their structural stability (e.g., 5α-reduction in DHT, Δ1-unsaturation in 1-testosterone) contrasts with this compound’s metabolic lability .
Preparation Methods
Initial Protection of Reactive Sites
The synthesis begins with the acetylation of 3β-hydroxyandrosta-5,15-dien-17-one using 4-methoxybenzyl alcohol and acetic anhydride. This step yields 15β-[(4-methoxyphenyl)methoxy]-17-oxoandrost-5-en-3β-yl acetate, protecting the C3 and C15 hydroxyl groups while leaving the C17 ketone exposed.
Borohydride Reduction and Silylation
Sodium borohydride reduces the C17 ketone to a secondary alcohol, followed by silylation with dimethylthexylsilyl chloride. This produces 17β-(dimethylthexylsiloxy)-15β-[(4-methoxyphenyl)methoxy]androst-5-en-3β-yl acetate, effectively masking the C17 hydroxyl group.
Oppenauer Oxidation
The protected intermediate undergoes Oppenauer oxidation with aluminum isopropoxide and cyclohexanone, selectively oxidizing the C3 acetate to a ketone. This yields 17β-(dimethylthexylsiloxy)-15β-[(4-methoxyphenyl)methoxy]androst-4-en-3-one.
Deprotection and Final Isolation
Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) removes the 4-methoxybenzyl group at C15, followed by acidic hydrolysis to cleave the silyl ether at C17. The final product, 15β-hydroxytestosterone, is isolated via column chromatography with a total yield of 12–15% .
Challenges and Limitations
-
Low Overall Yield : Multi-step protection/deprotection sequences lead to cumulative losses.
-
Toxic Reagents : DDQ and strong acids pose environmental and safety concerns.
-
Stereochemical Control : Achieving β-configuration at C15 requires precise reaction conditions.
Biocatalytic Hydroxylation Using Engineered Cyanobacteria
Principle of Light-Driven Hydroxylation
The 2022 study by Mascia et al. demonstrated that the cytochrome P450 enzyme CYP110D1 , expressed in Synechocystis sp. PCC 6803, catalyzes the conversion of testosterone to 15β-hydroxytestosterone using photosynthetically derived electrons and oxygen. This method eliminates the need for sacrificial electron donors, leveraging the cyanobacterium’s photosynthetic apparatus to drive the reaction.
Genetic Modifications
Biotransformation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Cell Density | 1.8 gCDW L⁻¹ | Linear increase up to 2 mM substrate |
| Testosterone Concentration | 2 mM | 98% conversion in 21 hours |
| Light Intensity | 150 μmol photons m⁻² s⁻¹ | Essential for photosynthetic electron flux |
| Temperature | 30°C | Maintains enzyme stability |
Under optimized conditions, the engineered Synechocystis achieved a space-time yield of 0.48 mmol L⁻¹ day⁻¹ with 98% regioselectivity for the 15β isomer.
Advantages Over Chemical Synthesis
-
Sustainability : Uses water-derived electrons and atmospheric CO₂.
-
Stereoselectivity : Eliminates need for chiral auxiliaries.
-
Scalability : Continuous light-driven reactions enable large-scale production.
Comparative Analysis of Synthesis Methods
Efficiency Metrics
Q & A
Q. How should this compound data be visualized to enhance clarity in publications?
- Answer: Use line graphs for time-course experiments (e.g., hydroxylation rates) and bar charts for group comparisons. Include insets for dose-response curves. Tables should list mean ± SEM, sample sizes, and p-values. Avoid embedding figures in text; place them in separate sections with descriptive captions .
Q. What ethical guidelines apply to animal studies investigating this compound?
- Answer: Follow institutional animal care protocols (IACUC) for dosing, anesthesia, and euthanasia. Justify sample sizes using power analyses to minimize animal use. Disclose conflicts of interest in funding sources .
Literature and Collaboration
Q. How can researchers stay updated on emerging findings about this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
